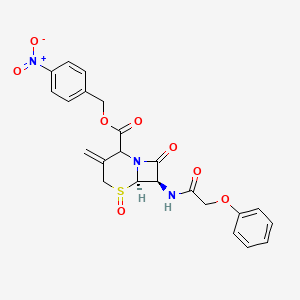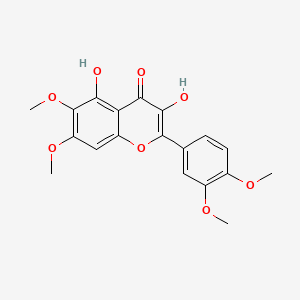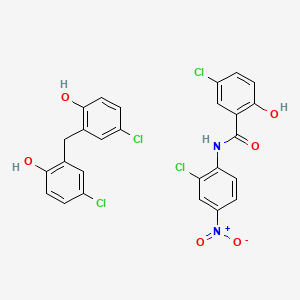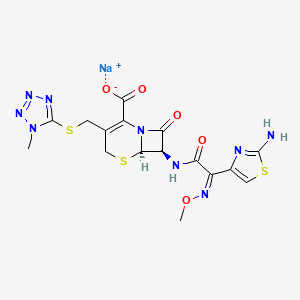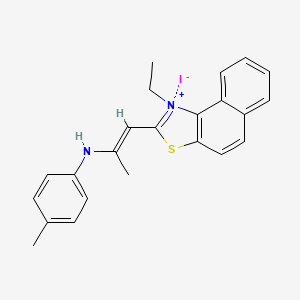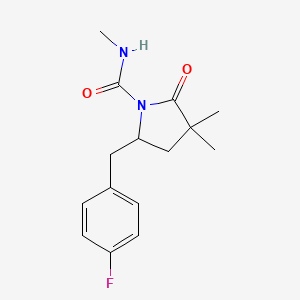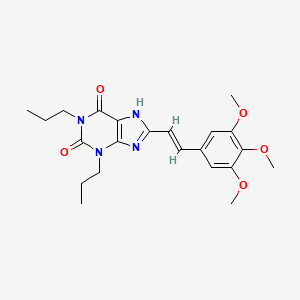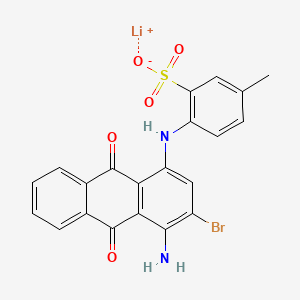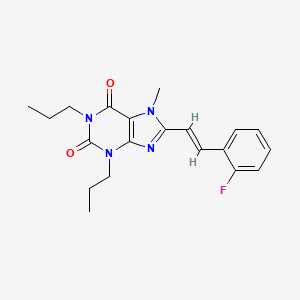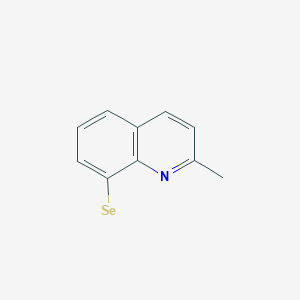
8-Quinolineselenol, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinoline-8-selenol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The incorporation of selenium into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinoline-8-selenol typically involves the reaction of 2-methylquinoline with selenium reagents. One common method is the reaction of 2-methylquinoline with elemental selenium in the presence of a reducing agent. This reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 2-methylquinoline-8-selenol can be achieved through a continuous flow reactor system. . This process is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylquinoline-8-selenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylquinoline-8-selenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methylquinoline-8-selenol involves its interaction with cellular components. The selenium atom in the compound can interact with thiol groups in proteins, leading to the formation of selenoproteins. These selenoproteins play a crucial role in antioxidant defense mechanisms by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Quinoline-8-selenol: Similar structure but lacks the methyl group at the 2-position.
2-Methylquinoline-8-thiol: Similar structure but contains sulfur instead of selenium.
Quinoline-8-thiol: Similar structure but lacks both the methyl group and selenium.
Uniqueness: 2-Methylquinoline-8-selenol is unique due to the presence of both the methyl group at the 2-position and the selenium atom at the 8-position. This combination enhances its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
560069-59-2 |
|---|---|
Molekularformel |
C10H8NSe |
Molekulargewicht |
221.15 g/mol |
InChI |
InChI=1S/C10H8NSe/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6H,1H3 |
InChI-Schlüssel |
TXFKONGMMLBWDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2[Se])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



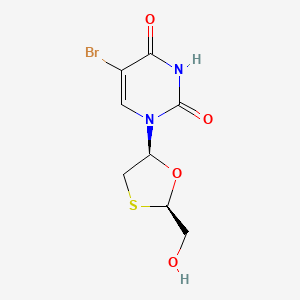
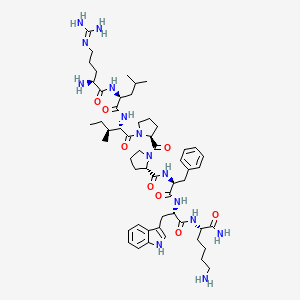
![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

